molecular formula C8H8O2 B095053 2-Hydroxy-6-methylbenzaldehyde CAS No. 18362-36-2

2-Hydroxy-6-methylbenzaldehyde

Cat. No. B095053
CAS RN: 18362-36-2
M. Wt: 136.15 g/mol
InChI Key: ZRUOTKQBVMWMDK-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylbenzaldehyde is a chemical compound with the molecular formula C8H8O2 . It has an average mass of 136.148 Da and a monoisotopic mass of 136.052429 Da . It is also known by other names such as 2-Hydroxy-6-methylbenzaldehyd (German), 2-Hydroxy-6-méthylbenzaldéhyde (French), and Benzaldehyde, 2-hydroxy-6-methyl- .


Synthesis Analysis

The synthesis of 2-Hydroxy-6-methylbenzaldehyde has been reported in the literature . The compound was effectively synthesized from m-cresol by the following four steps: protection of the hydroxyl group by a tetrahydropyranyl group, blocking the active site (6-position of 1) by a trimethylsilyl group via lithiation and subsequent silylation, formylation via lithiation and successive quenching by dimethylformamide, and deprotection by a trifluoroacetic acid treatment .


Chemical Reactions Analysis

2-Hydroxy-6-methylbenzaldehyde has been used in the production of toluene by decomposition . It includes m-cresol as an intermediate instead of 2-formyltou- 15 (HMB) component .


Physical And Chemical Properties Analysis

2-Hydroxy-6-methylbenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 217.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 47.3±3.0 kJ/mol and a flash point of 87.2±14.4 °C . The compound has a molar refractivity of 39.7±0.3 cm3, and it has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .

Scientific Research Applications

Pheromone Component in Astigmatid Mites

2-Hydroxy-6-methylbenzaldehyde is a component of astigmatid mites, functioning as both an alarm and sex pheromone . The establishment of its convenient synthesis is of vital importance to develop applications of these pheromones for practical use .

Synthesis Process

The compound can be effectively synthesized from m-cresol by a four-step process, which includes protection of the hydroxyl group by a tetrahydropyranyl group, blocking the active site (6-position of 1) by a trimethylsilyl group via lithiation and subsequent silylation, formylation via lithiation and successive quenching by dimethylformamide, and deprotection by a trifluoroacetic acid treatment .

Insect Control

Given its role as a pheromone in mites, 2-Hydroxy-6-methylbenzaldehyde could potentially be used in pest control strategies. By synthesizing and releasing the compound, it may be possible to disrupt mite communication and mating, thereby controlling their populations .

Research Tool in Chemical Ecology

In the field of chemical ecology, this compound is of interest due to its role as a pheromone in mites. Researchers can use it to study mite behavior and communication, as well as the broader role of pheromones in the insect world .

Potential Use in Pharmaceuticals

While there is not much information available on this specific application, the related compound 2-Hydroxy-6-methoxybenzaldehyde has been used in the synthesis of copper (II) complexes, which have shown potential for DNA cleavage in cell-free systems . It’s possible that 2-Hydroxy-6-methylbenzaldehyde could have similar applications in the pharmaceutical industry.

Safety and Hazards

When handling 2-Hydroxy-6-methylbenzaldehyde, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Mechanism of Action

Target of Action

2-Hydroxy-6-methylbenzaldehyde, also known as 6-Methylsalicylaldehyde, is a component of astigmatid mites, functioning as the alarm and sex pheromones . The primary targets of this compound are the olfactory receptors of these mites, which respond to the presence of the pheromone.

Mode of Action

The compound interacts with its targets by binding to the olfactory receptors of the mites. This binding triggers a signal transduction pathway that leads to behavioral changes in the mites, such as attraction or repulsion .

Biochemical Pathways

It is known that the compound plays a role in the signaling pathways of astigmatid mites, influencing their behavior .

Result of Action

The action of 2-Hydroxy-6-methylbenzaldehyde results in behavioral changes in astigmatid mites. Depending on the concentration and context, these changes can include attraction, repulsion, or alarm responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-6-methylbenzaldehyde. For example, the presence of other pheromones or environmental chemicals may affect the mites’ response to the compound. Additionally, factors such as temperature, humidity, and light conditions could potentially influence the stability and effectiveness of the compound .

properties

IUPAC Name

2-hydroxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-8(10)7(6)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUOTKQBVMWMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342864
Record name 2-Hydroxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18362-36-2
Record name 2-Hydroxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-6-methylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A phenolic resin rich in alternating phenolic copolymer block segments was formed by reacting a mixture of 519.0 g of 99 percent pure m-cresol, 538.2 g of 97 percent pure 2,6-bis(hydroxymethyl)-p-cresol and 20 g oxalic acid dihydrate in a solvent mixture of 40 ml deionized water and 200 ml ethyl cellosolve acetate. The reaction mixture was heated to about 70° C. to initiate the reaction forming the alternating copolymer. At 102° C., 32.6 g of 36.9 percent formaldehyde was added in 8 minutes to the reaction mixture to form substantially m-cresol formaldehyde block segments and to chemically bond these segments to the previously formed alternating copolymer. After heating the mixture at reflux for three hours, the amount of heat was increased to remove the water and solvent by distillation. Partial vacuum was applied at about 220° C. and gradually increased to 4 mm Hg to remove the unreacted monomers. Maximum mixture temperature during vacuum stripping was about 226° C. The copolymer was poured from the reaction kettle and allowed to cool. About 840 g of a block copolymer having a number average molecular weight number, Mn, of 1241 Daltons and a Tg of 112° C. were obtained.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
538.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
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Quantity
32.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A phenolic resin rich in alternating phenolic copolymer block segments was formed by reacting a mixture of 519.0 g of 99 percent pure m-cresol, 538.2 g 97 percent pure 2,6-bis(hydroxy-methyl)-p-cresol and 20 g oxalic acid dihydrate in a solvent mixture of 40 ml deionized water and 200 ml ethyl cellosolve acetate. The reaction mixture was heated to about 70° C. to initiate the reaction forming the alternating copolymer. At 102° C. 32 6 g of 36 9 percent formaldehyde was added in 8 minutes to the reaction mixture to form substantially m-cresolformaldehyde block segments and to chemically bond these segments to the previously formed alternating copolymer. After heating the mixture at reflux for three hours, the amount of heat was increased to remove the water and solvent by distillation. Partial vacuum was applied at about 220° C. and gradually increased to 4 mm Hg to remove the unreacted monomers. Maximum mixture temperature during vacuum stripping was about 226° C. The copolymer was poured from the reaction kettle and allowed to cool. About 840 g of a block copolymer having a number average molecular weight number, Mn, of 1241 Daltons and a Tg of 112° C. were obtained.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
538.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
32
Quantity
6 g
Type
reactant
Reaction Step Three
[Compound]
Name
36
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-methylbenzaldehyde
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Q & A

Q1: What is the biological significance of 2-hydroxy-6-methylbenzaldehyde?

A1: 2-Hydroxy-6-methylbenzaldehyde (2,6-HMBD) serves as a key signaling molecule for several species of astigmatid mites. It acts as both a sex pheromone and an alarm pheromone in these organisms. [, ]

Q2: How does 2-hydroxy-6-methylbenzaldehyde function as a sex pheromone?

A2: In species like the house dust mite Dermatophagoides farinae and Cosmoglyphus hughesi, females release 2,6-HMBD, which elicits a mating response in males. [, ] Interestingly, in C. hughesi, both males and females produce the compound, but females possess a significantly higher concentration, explaining the male-specific attraction. []

Q3: What is the chemical structure of 2-hydroxy-6-methylbenzaldehyde?

A3: 2-Hydroxy-6-methylbenzaldehyde has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol. It is characterized by a benzene ring with three substituents: a hydroxyl group (-OH) at position 2, a methyl group (-CH3) at position 6, and an aldehyde group (-CHO) at position 1. []

Q4: Can 2-hydroxy-6-methylbenzaldehyde be synthesized?

A4: Yes, 2,6-HMBD can be effectively synthesized from m-cresol through a four-step process involving protection, blocking, formylation, and deprotection reactions. This synthetic route enables the production of 2,6-HMBD, which is crucial for exploring its potential applications in mite control. []

Q5: Has 2-hydroxy-6-methylbenzaldehyde been detected in other organisms?

A5: Beyond astigmatid mites, 2,6-HMBD has been identified in the oil gland secretions of certain oribatid mites, such as Archegozetes longisetosus and Trhypochthonius tectorum. [, ] Notably, it's also a component of the metasternal gland secretion of the eucalypt longicorn beetle, Phoracantha synonyma. []

Q6: Is there a risk of 2,6-HMBD misidentification in analytical studies?

A6: Yes, a related compound, 7-hydroxyphthalide, has been erroneously reported as a natural component of oil gland secretions in some studies. It has been demonstrated that 7-hydroxyphthalide is actually an artifact arising from the degradation of γ-acaridial, another compound often found alongside 2,6-HMBD. []

Q7: What is the potential application of 2-hydroxy-6-methylbenzaldehyde in pest control?

A7: The identification of 2,6-HMBD as a sex pheromone in pest mites like the house dust mite suggests its potential use in pest control strategies. By understanding the behavioral responses it triggers, researchers can develop targeted approaches to disrupt mating and control mite populations. [, ]

Q8: Are there any analytical methods for detecting 2-hydroxy-6-methylbenzaldehyde?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify 2,6-HMBD in biological samples. This technique enables the separation and detection of volatile compounds, allowing for accurate analysis of mite secretions and other sources. [, , ]

Q9: What other compounds are frequently found with 2-hydroxy-6-methylbenzaldehyde in mite secretions?

A9: 2,6-HMBD is often found alongside other compounds, including neral, geranial, neryl formate, and γ-acaridial. This combination, known as "Astigmata compounds," supports the evolutionary relationship between Astigmata mites and some glandulate Oribatida. [, , , ]

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